Cas no 14362-12-0 (Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-)

Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- 化学的及び物理的性質
名前と識別子
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- 2,2'-methanediylbis(4,6-di-tert-butylphenol)
- 2,2'-Methylenebis(4,6-di-tert-butylphenol)
- Phenol, 2,2'-methylenebis(4,6-bis(1,1-dimethylethyl)-
- 2,2'-Methylene bis(4,6-tert-butylphenol)
- 6,6,-methylenebis(2,4-di-tert-butylphenol)
- 2,2'-methylenebis[4,6-di-tert-butylphenol]
- Di-(3,5-di-tert-butyl-2-hydroxyphenyl)methane
- Bis(3,5-di-tert-butyl-2-hydroxyphenyl)methane
- Bis(2-hydroxy-3,5-di-tert-butylphenyl)methane
- 2,2'-Methylenebis[4,6-bis(1,1-dimethylethyl)phenol]
- 2,2'-Methylenebis[4,6-bis(2-methyl-2-propanyl)phenol]
- bis(2-hydroxy-3,5-di-t-butylphenyl)methane
- Q27274455
- 2,2'-METHYLENEBIS(4,6-BIS(1,1-DIMETHYLETHYL)PHENOL)
- AKOS005459760
- UNII-B78988VB4P
- 6,6'-methylenebis(2,4-di-tert-butylphenol)
- F87824
- 2,2'-methylenebis(4,6-di-t-butylphenol)
- LXWZXEJDKYWBOW-UHFFFAOYSA-N
- PHENOL, 2,2'-METHYLENEBIS(4,6-DI-TERT-BUTYL-
- CS-0446537
- SCHEMBL39554
- DTXSID6065761
- Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
- 2,4-bis(tert-butyl)-6-{[3,5-bis(tert-butyl)-2-hydroxyphenyl]methyl}phenol
- 2,2'-methylene bis-(4,6-di-tert-butylphenol)
- 2,2'-methylene-bis(4,6-di-t-butylphenol)
- NS00024665
- 2.2'-methylene-bis-(4,6-di-tert-butylphenol)
- 2,2'-methylenebis (4,6-di-tert-butylphenol)
- 2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenol
- 2,2/'-methylenebis[4,6-di-tert-butylphenol]
- B78988VB4P
- 14362-12-0
- EINECS 238-334-6
- MFCD00514874
- 2,2'-methylene-bis-(4,6-di-tert-butylphenol)
- 2,4-DI-TERT-BUTYL-6-[(3,5-DI-TERT-BUTYL-2-HYDROXYPHENYL)METHYL]PHENOL
- STK526303
- 2,2a(2)-Methylenebis[4,6-bis(1,1-dimethylethyl)phenol]
- DTXCID1034682
- Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-
-
- インチ: InChI=1S/C29H44O2/c1-26(2,3)20-14-18(24(30)22(16-20)28(7,8)9)13-19-15-21(27(4,5)6)17-23(25(19)31)29(10,11)12/h14-17,30-31H,13H2,1-12H3
- InChIKey: LXWZXEJDKYWBOW-UHFFFAOYSA-N
- SMILES: CC(C1C=C(C(C)(C)C)C(O)=C(CC2C=C(C(C)(C)C)C=C(C(C)(C)C)C=2O)C=1)(C)C
計算された属性
- 精确分子量: 424.334
- 同位素质量: 424.334
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 528
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5A^2
- XLogP3: 9.8
じっけんとくせい
- 密度みつど: 0.981
- ゆうかいてん: 151-152℃
- Boiling Point: 466.9°Cat760mmHg
- フラッシュポイント: 182.1°C
- Refractive Index: 1.526
Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85135-2.5kg |
2,2'-methylenebis[4,6-di-tert-butylphenol] |
14362-12-0 | 2.5kg |
¥608.0 | 2021-09-07 | ||
abcr | AB584287-5g |
6,6'-Methylenebis(2,4-di-tert-butylphenol); . |
14362-12-0 | 5g |
€81.10 | 2024-04-19 | ||
Ambeed | A1310488-500g |
6,6'-Methylenebis(2,4-di-tert-butylphenol) |
14362-12-0 | 98% | 500g |
$33.0 | 2024-08-03 | |
Aaron | AR00ANYE-500g |
2,2'-methylenebis[4,6-di-tert-butylphenol] |
14362-12-0 | 98% | 500g |
$28.00 | 2025-02-11 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3443-5G |
6,6'-Methylenebis(2,4-di-tert-butylphenol) |
14362-12-0 | >95.0%(GC)(T) | 5g |
¥190.00 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85135-500g |
2,2'-methylenebis[4,6-di-tert-butylphenol] |
14362-12-0 | 99% | 500g |
¥158.0 | 2023-09-05 | |
Cooke Chemical | M4141835-500g |
2,2''-methylenebis[4,6-di-tert-butylphenol] |
14362-12-0 | 99% | 500g |
RMB 158.40 | 2025-02-20 | |
Cooke Chemical | M4141835-100g |
2,2''-methylenebis[4,6-di-tert-butylphenol] |
14362-12-0 | 99% | 100g |
RMB 49.60 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M888785-2.5kg |
2,2'-methylenebis[4,6-di-tert-butylphenol] |
14362-12-0 | 99% | 2.5kg |
712.00 | 2021-05-17 | |
1PlusChem | 1P00ANQ2-100g |
2,2'-methylenebis[4,6-di-tert-butylphenol] |
14362-12-0 | 98% | 100g |
$19.00 | 2024-06-20 |
Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- 関連文献
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1. Synthesis, reactivity and structures of spirocyclic products derived from octachlorocyclotetraphosphazene: comparison with spirocyclic cyclotriphosphazenes and linear phosphazenesSudha Kumaraswamy,M. Vijjulatha,C. Muthiah,K. C. Kumara Swamy,Udo Engelhardt J. Chem. Soc. Dalton Trans. 1999 891
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2. Improving the stability and ductility of polylactic acid via phosphite functional polysilsesquioxaneJi Luo,Xin Meng,Weiguang Gong,Zewen Jiang,Zhong Xin RSC Adv. 2019 9 25151
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Norma Tiempos-Flores,Alejandro-José Metta-Maga?a,Virginia Montiel-Palma,Sara-Angélica Cortés-Llamas,Miguel-ángel Mu?oz-Hernández Dalton Trans. 2010 39 4312
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Koichi Nagata,Ayako Hino,Hitoshi Ube,Hiroyasu Sato,Mitsuhiko Shionoya Dalton Trans. 2023 52 3295
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Jing Ma,Ke-Qing Zhao,Mark J. Walton,Joseph A. Wright,Josef W. A. Frese,Mark R. J. Elsegood,Qifeng Xing,Wen-Hua Sun,Carl Redshaw Dalton Trans. 2014 43 8300
Phenol,2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-に関する追加情報
Introduction to Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- (CAS No. 14362-12-0)
Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)-, also known as bisphenol A (BPA), is a widely used organic compound with the chemical formula (CH3)6C3OCH2C6H3(C(CH3)3)2. This compound is a key intermediate in the production of various polymers and resins, particularly polycarbonates and epoxy resins. Its unique chemical structure and properties make it an essential component in numerous industrial and commercial applications.
The molecular structure of bisphenol A (BPA) consists of two phenol groups linked by a methylene bridge. This arrangement provides the compound with high thermal stability and excellent mechanical properties, making it suitable for use in a wide range of applications. BPA is synthesized through the reaction of phenol and acetone in the presence of an acid catalyst. The resulting product is then purified to meet the stringent quality standards required for industrial use.
In the field of polymer science, bisphenol A (BPA) plays a crucial role in the synthesis of polycarbonates. Polycarbonates are high-performance thermoplastics known for their transparency, impact resistance, and dimensional stability. These properties make them ideal for applications in the automotive, electronics, and medical industries. For example, polycarbonate sheets are used in the manufacturing of bulletproof glass and safety goggles, while polycarbonate resins are used in the production of electronic components and medical devices.
Epoxy resins, another important application of bisphenol A (BPA), are widely used in coatings, adhesives, and composites. Epoxy resins are formed by reacting BPA with epichlorohydrin to produce diglycidyl ether of bisphenol A (DGEBA). The resulting epoxy resins exhibit excellent adhesion, chemical resistance, and mechanical strength. These properties make them suitable for use in protective coatings for metal surfaces, adhesives for bonding various materials, and matrix resins for composite materials used in aerospace and automotive applications.
The versatility of bisphenol A (BPA) extends beyond its use as a monomer in polymer synthesis. It is also employed as a stabilizer and additive in various formulations. For instance, BPA is used as a stabilizer in PVC to improve its thermal stability and prevent degradation during processing. Additionally, it is used as an additive in printing inks and toners to enhance their performance.
In recent years, there has been significant research focused on understanding the environmental and health impacts of bisphenol A (BPA). Studies have shown that BPA can leach from certain plastics into food and beverages, raising concerns about its potential endocrine-disrupting effects. As a result, regulatory agencies have implemented stricter guidelines for the use of BPA in consumer products. This has led to increased research into alternative compounds that can replace BPA while maintaining similar performance characteristics.
The development of BPA-free alternatives has gained momentum in recent years. For example, bisphenol S (BPS) and bisphenol F (BPF) have been proposed as potential replacements for BPA due to their similar chemical structures and properties. However, these alternatives also face scrutiny regarding their environmental and health impacts. Therefore, ongoing research is focused on identifying new compounds that can provide the necessary performance without posing significant risks.
In conclusion, bisphenol A (BPA) remains a vital compound in the chemical industry due to its unique properties and wide-ranging applications. While concerns about its environmental and health impacts have led to increased regulation and research into alternatives, BPA continues to play a crucial role in the production of high-performance polymers and resins. Ongoing advancements in material science and environmental chemistry will likely lead to new innovations that balance performance with safety.
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